molecular formula C17H15N3O3 B10965137 2-(naphthalen-1-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate

2-(naphthalen-1-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B10965137
M. Wt: 309.32 g/mol
InChI Key: SWJAFIFZFHMYEG-UHFFFAOYSA-N
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Description

2-(naphthalen-1-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a naphthalene ring, an amino group, a carbonyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the naphthalene moiety: This step involves the coupling of the pyrazole derivative with a naphthalene-based amine through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the naphthalene or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(naphthalen-1-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-ylamino)-2-oxoethyl 1H-pyrazole-3-carboxylate: Lacks the methyl group on the pyrazole ring.

    2-(naphthalen-1-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-4-carboxylate: Has a carboxylate group at a different position on the pyrazole ring.

Uniqueness

2-(naphthalen-1-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

[2-(naphthalen-1-ylamino)-2-oxoethyl] 1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C17H15N3O3/c1-20-10-9-15(19-20)17(22)23-11-16(21)18-14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,11H2,1H3,(H,18,21)

InChI Key

SWJAFIFZFHMYEG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)OCC(=O)NC2=CC=CC3=CC=CC=C32

solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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